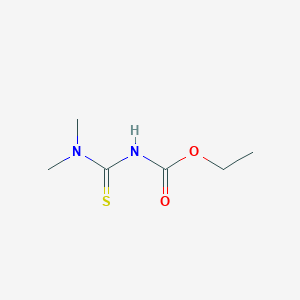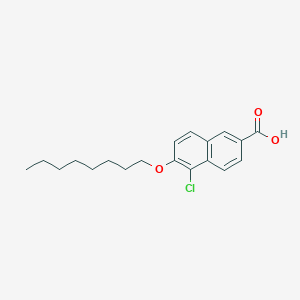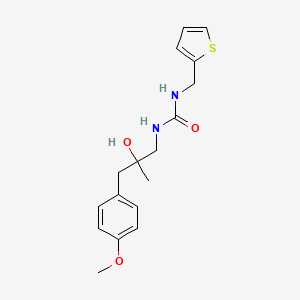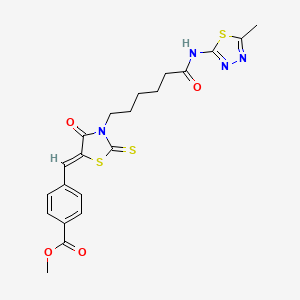
ethyl N-(dimethylcarbamothioyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Ethyl carbamate, a related compound, is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline . Ethyl carbamate is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .Molecular Structure Analysis
Ethyl N-(dimethylcarbamothioyl)-N-methylcarbamate contains total 25 bond(s); 11 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 1 (thio-) carbamate(s) (aliphatic), 1 urea (-thio) derivative(s), and 1 imide(s) (-thio) .Chemical Reactions Analysis
The key reaction for EC formation in wine is between urea and ethanol . Urea can spontaneously react with the alcohol in wine to form EC . The chemical reaction between urea and ethanol is exponentially accelerated at elevated temperatures .Physical And Chemical Properties Analysis
Ethyl N-(dimethylcarbamothioyl)carbamate is a white solid. It is an ester of carbamic acid.科学的研究の応用
Carcinogenicity Studies
- Alcoholic Beverages and Carcinogenicity : Research has explored the carcinogenic properties of ethyl carbamate (urethane), a contaminant in fermented foods and beverages, highlighting its significance in cancer research (Baan et al., 2007).
Chemical Analysis and Spectroscopy
- Nuclear Magnetic Resonance Studies : Ethyl N-substituted carbamates, including ethyl N-(dimethylcarbamothioyl)carbamate, have been studied using nuclear magnetic resonance, indicating their significance in analytical chemistry (Soignet et al., 1974).
Environmental and Food Safety
- Ethyl Carbamate in Foods and Beverages : Research has focused on ethyl carbamate as an emerging toxicant in food and environmental contexts, emphasizing the need for safety and mitigation strategies (Gowd et al., 2018).
Chemical Synthesis
- Synthesis of Dual Antagonists : Ethyl carbamates have been synthesized as potential dual antagonists in experimental antineoplastic agents, demonstrating their utility in medicinal chemistry (Bardos et al., 1965).
Toxicology and Safety Evaluation
- Neurotoxicity of Pesticidal Carbamates : Studies have assessed the neurotoxic effects of pesticidal carbamates, including dimethylcarbamates, highlighting their impact on health and safety (Miller, 1982).
作用機序
Target of Action
Ethyl N-(dimethylcarbamothioyl)carbamate primarily targets the immune system . The immune system, a complex network of interacting cells, is responsible for protecting all other organ systems from invading pathogens, which include infectious agents and malignant cells .
Mode of Action
The interaction of Ethyl N-(dimethylcarbamothioyl)carbamate with its targets results in direct immunotoxicity, endocrine disruption, and inhibition of esterases activities . These interactions lead to immune dysregulation .
Biochemical Pathways
The affected pathways due to the action of Ethyl N-(dimethylcarbamothioyl)carbamate are those involved in immune response and endocrine function . The compound’s action can initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity .
Pharmacokinetics
The carbamate functionality of the compound imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This could potentially influence the compound’s pharmacokinetic properties.
Result of Action
The molecular and cellular effects of Ethyl N-(dimethylcarbamothioyl)carbamate’s action include alterations in the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers . The compound may induce mutations in genes coding for immunoregulatory factors and modify immune tolerance .
Safety and Hazards
Ethyl carbamate, a related compound, is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys . It has been classified as a group 2A carcinogen, “probably carcinogenic to humans”, by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007 .
将来の方向性
Ethyl carbamate is a probable human carcinogen, reduction of its content is important for food safety and human health . Various preventing methods are developed and used in some cases at industrial scale to lower ethyl carbamate levels in food . These approaches include genetic modification of Saccharomyces cerevisiae wine strains targeting pathways of arginine transport and metabolism, the use of lactic acid bacteria to consume arginine, direct degradation of ethyl carbamate by enzymes and microorganisms, and different technological methods of grape cultivation, alcoholic fermentation, wine aging, temperature and duration of storage and transportation .
特性
IUPAC Name |
ethyl N-(dimethylcarbamothioyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S/c1-4-10-6(9)7-5(11)8(2)3/h4H2,1-3H3,(H,7,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOAOTLAOHUQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(dimethylcarbamothioyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2583482.png)

![1-[4-(2-Fluorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B2583485.png)
![2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2583486.png)
![6-(4-bromobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2583487.png)
![4-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2583488.png)
![2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]propanamide](/img/structure/B2583489.png)
![N-benzyl-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2583490.png)

![5-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2583494.png)


